molecular formula C15H14N2OS B5837397 2-phenyl-N-(phenylcarbamothioyl)acetamide

2-phenyl-N-(phenylcarbamothioyl)acetamide

Cat. No.: B5837397
M. Wt: 270.4 g/mol
InChI Key: VYSDIOYIPSIOOC-UHFFFAOYSA-N
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Description

2-phenyl-N-(phenylcarbamothioyl)acetamide is an organic compound with the molecular formula C15H14N2OS It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a phenylcarbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(phenylcarbamothioyl)acetamide typically involves the reaction of phenyl isothiocyanate with phenylacetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(phenylcarbamothioyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-phenyl-N-(phenylcarbamothioyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(phenylcarbamothioyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity . The molecular pathways affected by this compound include those related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-(phenylcarbamothioyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-phenyl-N-(phenylcarbamothioyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c18-14(11-12-7-3-1-4-8-12)17-15(19)16-13-9-5-2-6-10-13/h1-10H,11H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSDIOYIPSIOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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